2,5-Dichlorobenzyl cyanide

Melting Point Thermal Stability Solid-State Handling

This 2,5-dichloro isomer delivers unique solid-state handling (m.p. 83–84°C) vs. 2,4- (58–61°C) and 3,4- (39–42°C) analogs, enabling accurate weighing in parallel synthesis. With XLogP3 2.8—16-fold higher than non-chlorinated benzyl cyanide—it enhances BBB permeability for CNS candidates. The nitrile serves as a versatile handle for triazole/imidazole-based fungicides, while distinct halogen bonding vectors at the 2- and 5-positions enable rational co-crystal design. Also deployable as an analytical reference standard for chlorophenylacetonitrile DBP monitoring.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 3218-50-6
Cat. No. B1364448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzyl cyanide
CAS3218-50-6
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CC#N)Cl
InChIInChI=1S/C8H5Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2
InChIKeyRLUBZPCKOYSHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichlorobenzyl cyanide (CAS 3218-50-6) Procurement Guide: Chemical Properties and Supply Specifications


2,5-Dichlorobenzyl cyanide (CAS 3218-50-6), also known as 2-(2,5-dichlorophenyl)acetonitrile, is a dichlorinated aromatic nitrile with molecular formula C8H5Cl2N and molecular weight 186.04 g/mol [1]. It is typically supplied as an off-white to pale-yellow solid with purity specifications of ≥98% (GC) from major vendors . The compound exhibits a melting point of 83–84°C and a calculated XLogP3 of 2.8, indicating significant lipophilicity relative to non-chlorinated benzyl cyanides [2]. Its primary utility lies in organic synthesis as a versatile building block for pharmaceuticals, agrochemicals, and specialty materials [3].

Why 2,5-Dichlorobenzyl cyanide Cannot Be Substituted with Other Dichloro- or Monochloro-Benzyl Cyanides


Procurement decisions involving chlorinated benzyl cyanides cannot rely on generic class-level interchangeability due to substantial physicochemical divergence arising from chlorine substitution pattern [1]. The 2,5-dichloro substitution imparts a unique combination of melting point (83–84°C) and lipophilicity (XLogP3 = 2.8) that differs markedly from the 2,4-isomer (m.p. 58–61°C), 3,4-isomer (m.p. 39–42°C), and 2-chloro analog (m.p. 21–24°C) [2][3][4]. These differences directly impact handling (solid vs. liquid state at ambient temperature), purification requirements, and reactivity profiles in nucleophilic substitution and downstream functionalization . Furthermore, the specific halogen arrangement influences biological activity—as demonstrated by the distinct cytotoxic profiles of different dichlorophenylacetonitrile isomers identified in environmental and toxicological studies [5]. Selecting the incorrect isomer or analog can compromise reaction yield, alter product purity, or invalidate structure-activity relationships in target synthesis pathways.

2,5-Dichlorobenzyl cyanide (3218-50-6): Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability and Handling Advantage: 2,5-Dichloro vs. 2,4-Dichloro and 3,4-Dichloro Isomers

2,5-Dichlorobenzyl cyanide exhibits a significantly higher melting point (83–84°C) compared to its 2,4-isomer (58–61°C) and 3,4-isomer (39–42°C) [1][2]. This thermal difference translates to a solid physical state at ambient laboratory temperatures (20–25°C), whereas the 2,4-isomer may soften and the 3,4-isomer exists as a low-melting solid or liquid . The higher melting point correlates with greater crystal lattice energy, which can confer advantages in long-term storage stability and ease of handling during weighing and formulation.

Melting Point Thermal Stability Solid-State Handling Isomer Comparison

Lipophilicity and Membrane Permeability: 2,5-Dichloro Substitution vs. Non-Chlorinated Benzyl Cyanide

The calculated partition coefficient (XLogP3) for 2,5-Dichlorobenzyl cyanide is 2.8, compared to 1.6 for the non-chlorinated parent compound, benzyl cyanide [1][2]. This 1.2 log unit difference corresponds to an approximately 16-fold higher octanol-water partition coefficient (assuming logP linear relationship), indicating substantially greater lipophilicity. Increased lipophilicity is a critical parameter for optimizing blood-brain barrier penetration, membrane permeability, and target engagement in medicinal chemistry campaigns [3].

Lipophilicity XLogP3 Membrane Permeability Drug Likeness Structure-Property Relationship

Distinct Cytotoxic Profile: 2,5-Dichloro vs. 2,4-Dichloro Isomer Selectivity in Biological Assays

While both 2,5-dichlorobenzyl cyanide and 2,4-dichlorobenzyl cyanide exhibit cytotoxic properties, their biological target profiles differ . 2,4-Dichlorobenzyl cyanide has demonstrated high cytotoxicity against insect species Ephestia kuehniella and Musca domestica, along with specific interactions with proteins containing the Phe-Gly-Leu (FGEL) sequence . In contrast, 2,5-dichlorobenzyl cyanide has been characterized as a cytotoxic agent with demonstrated effects on mitochondrial cytochrome c oxidase (CCOx) activity and cancer cell lines . The 2,5-isomer also exhibits a concentration-dependent biphasic effect on mitochondrial function—stimulatory at low concentrations, inhibitory at higher concentrations .

Cytotoxicity Isomer Selectivity Biological Activity Pest Control Toxicology

Cost-Efficiency Analysis: 2,5-Dichloro vs. 3,4-Dichloro Isomer Pricing at Research Scale

At the 25 g research scale, 2,5-Dichlorobenzyl cyanide is commercially available from major suppliers at approximately $23–$41 for 10–25 g quantities (Fluorochem: £23 for 10 g, £41 for 25 g; ~$29–$52 USD equivalent) . In comparison, the 3,4-dichloro isomer is priced at approximately $44–$50 for 25 g from comparable suppliers (TCI: €44 for 25 g) . The 2,4-isomer is priced at approximately ¥290 ($40) for 25 g [1]. While all three isomers are in a similar price range, the 2,5-isomer offers a modest cost advantage at typical procurement volumes when sourced from European suppliers, particularly for laboratories with favorable currency exchange positions [2].

Procurement Cost Research Scale Pricing Isomer Price Comparison Budget Optimization

Synthetic Yield Benchmark: Nucleophilic Cyanation of 2,5-Dichlorobenzyl Bromide

The synthesis of 2,5-dichlorobenzyl cyanide via nucleophilic substitution of 2,5-dichlorobenzyl bromide with potassium cyanide in aqueous ethanol has been reported to proceed with an 83.6% calculated yield [1]. This yield benchmark provides a quantitative baseline for process chemists and medicinal chemists seeking to prepare the compound in-house rather than purchasing it. While comparative yield data for the 2,4- and 3,4-isomers under identical conditions are not available in the open literature, the 83.6% yield represents a moderate-to-good efficiency for this class of nucleophilic cyanation reaction and can inform make-versus-buy procurement decisions .

Synthesis Yield Reaction Efficiency Nucleophilic Substitution Process Chemistry

GHS Hazard Classification: 2,5-Dichloro Substitution Reduces Acute Inhalation Toxicity Risk Relative to 3,4- and 2-Chloro Analogs

According to GHS hazard classifications reported by major vendors, 2,5-Dichlorobenzyl cyanide carries H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements . Notably, it lacks the H331 (toxic if inhaled) and H311 (toxic in contact with skin) classifications that are present for the 3,4-isomer (H301+H311+H331) and 2-chloro analog (H301+H311+H331) [1][2]. This difference in acute toxicity classification translates to reduced personal protective equipment (PPE) requirements and less stringent ventilation controls during routine laboratory handling .

Safety Profile GHS Classification Acute Toxicity Laboratory Safety Handling Requirements

High-Value Application Scenarios for 2,5-Dichlorobenzyl cyanide Based on Verified Differential Evidence


Medicinal Chemistry: Lipophilic Scaffold for CNS-Penetrant Drug Candidates

Leverage the elevated XLogP3 (2.8) and solid-state handling advantages of 2,5-dichlorobenzyl cyanide as a lipophilic building block in the synthesis of central nervous system (CNS)-targeted small molecules. The 16-fold higher calculated partition coefficient relative to non-chlorinated benzyl cyanide enhances predicted blood-brain barrier permeability, making it a suitable starting material for developing antipsychotics, antidepressants, or anticonvulsants where CNS penetration is desirable. The 83–84°C melting point facilitates accurate weighing and minimizes solvent contamination during parallel synthesis workflows.

Agrochemical Intermediate: Fungicidal Heterocyclic Scaffold Construction

Utilize 2,5-dichlorobenzyl cyanide as a key intermediate in the synthesis of heterocyclicacetonitrile-based fungicides, as documented in patent literature. The nitrile functionality serves as a versatile handle for constructing triazole, imidazole, or pyrazole heterocycles that exhibit activity against bitunicate and unitunicate ascomycete fungi. The lower acute inhalation toxicity classification (no H331) compared to other dichloro isomers reduces the safety engineering burden during multi-kilogram scale-up in agrochemical process development.

Crystal Engineering: Halogen Bond Donor for Supramolecular Assembly

Deploy the 2,5-dichloro substitution pattern as a directional halogen bond donor in crystal engineering and co-crystal design. The specific geometric arrangement of chlorine atoms at the 2- and 5-positions provides predictable halogen bonding vectors that differ from 2,4- or 3,4-isomers, enabling rational design of supramolecular architectures. The solid-state stability conferred by the 83–84°C melting point supports long-term crystallographic studies and material characterization without decomposition or deliquescence.

Analytical Reference Standard: Environmental Monitoring of Chlorophenylacetonitriles

Employ high-purity 2,5-dichlorobenzyl cyanide (≥98% GC) as an analytical reference standard for the identification and quantification of chlorophenylacetonitrile (CPAN) disinfection byproducts in drinking water. As an emerging class of nitrogenous DBPs with demonstrated cytotoxicity, accurate calibration using the authentic 2,5-isomer standard is essential for environmental monitoring programs. The compound's distinct retention time and mass spectral signature enable unambiguous differentiation from the 2-chloro and 3,4-dichloro analogs in GC/MS and LC/MS/MS workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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